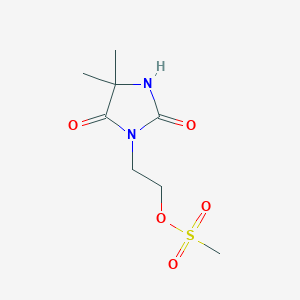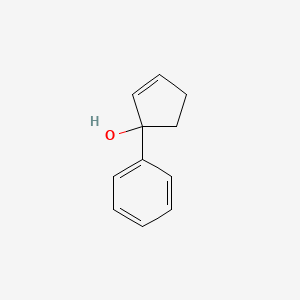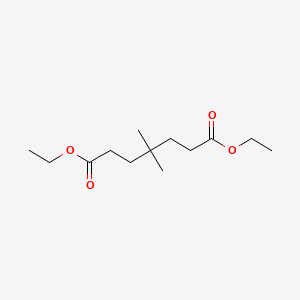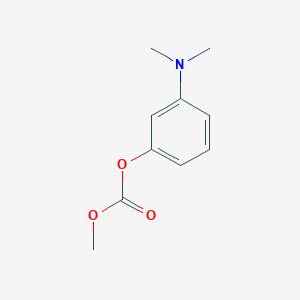
3-(Dimethylamino)phenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)phenyl methyl carbonate is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl methyl carbonate typically involves the reaction of 3-(dimethylamino)phenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(Dimethylamino)phenol+Methyl chloroformate→3-(Dimethylamino)phenyl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
3-(Dimethylamino)phenyl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)phenyl methyl carbonate involves its interaction with various molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The molecular pathways involved can include enzyme catalysis, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenyl acetate: Similar structure but with an acetate group instead of a carbonate.
3-(Dimethylamino)phenyl carbamate: Contains a carbamate group, offering different reactivity and applications.
3-(Dimethylamino)phenyl methyl ether: Features an ether linkage, affecting its chemical properties and uses.
Uniqueness
3-(Dimethylamino)phenyl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dimethylamino and carbonate groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] methyl carbonate |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-4-6-9(7-8)14-10(12)13-3/h4-7H,1-3H3 |
InChI Key |
PQWKERBYLCLADP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


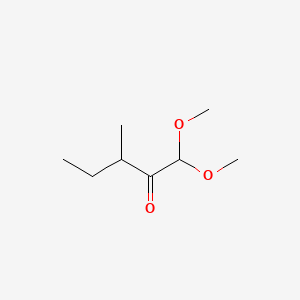
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
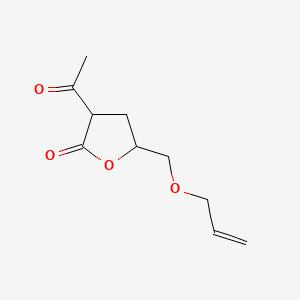
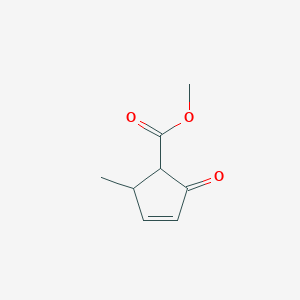
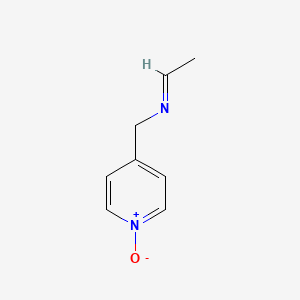
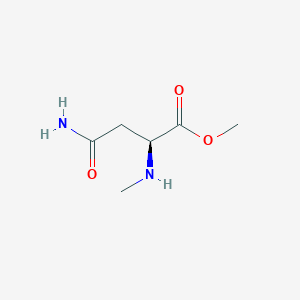
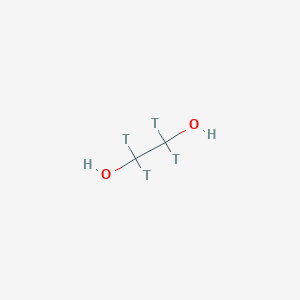
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
